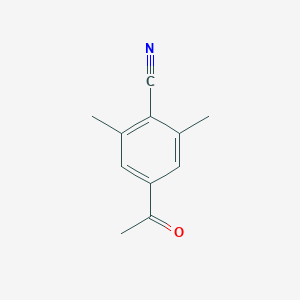

4-Acetyl-2,6-dimethylbenzonitrile

説明

4-Acetyl-2,6-dimethylbenzonitrile is a substituted benzonitrile derivative characterized by a benzene ring functionalized with a nitrile group (-CN), two methyl groups (-CH₃) at the 2- and 6-positions, and an acetyl group (-COCH₃) at the 4-position. This structural arrangement confers unique physicochemical properties, such as moderate polarity due to the nitrile and acetyl groups, and steric hindrance from the methyl substituents.

特性

CAS番号 |

114820-11-0 |

|---|---|

分子式 |

C11H11NO |

分子量 |

173.21 g/mol |

IUPAC名 |

4-acetyl-2,6-dimethylbenzonitrile |

InChI |

InChI=1S/C11H11NO/c1-7-4-10(9(3)13)5-8(2)11(7)6-12/h4-5H,1-3H3 |

InChIキー |

BNWPKYPAJAADIX-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC(=C1C#N)C)C(=O)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 4-acetyl-2,6-dimethyl- typically involves the introduction of acetyl and dimethyl groups onto a benzonitrile scaffold. One common method is the Friedel-Crafts acylation reaction, where benzonitrile is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a low temperature to control the reactivity and prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of benzonitrile, 4-acetyl-2,6-dimethyl- may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

化学反応の分析

Types of Reactions

Benzonitrile, 4-acetyl-2,6-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

科学的研究の応用

Benzonitrile, 4-acetyl-2,6-dimethyl- has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving nitrile-containing molecules.

Industry: Utilized in the production of specialty chemicals, polymers, and other industrial materials.

作用機序

The mechanism of action of benzonitrile, 4-acetyl-2,6-dimethyl- involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. Additionally, the acetyl and dimethyl groups can modulate the compound’s physical and chemical properties, affecting its behavior in different environments.

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

The following compounds are selected for comparison based on substituent patterns, functional groups, and available

Table 1: Structural and Functional Group Comparison

Critical Discussion of Limitations

- Data Gaps : Direct experimental data (e.g., melting points, spectroscopic profiles) for 4-Acetyl-2,6-dimethylbenzonitrile are absent in the provided evidence. Predictions rely on structural analogs.

- Functional Group Trade-offs: The acetyl group may reduce solubility compared to hydroxy analogs but improve thermal stability relative to amino derivatives .

生物活性

4-Acetyl-2,6-dimethylbenzonitrile is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

4-Acetyl-2,6-dimethylbenzonitrile possesses a structure characterized by an acetyl group attached to a dimethyl-substituted benzonitrile. Its chemical formula is CHN, and it is classified as an aromatic nitrile.

Biological Activity Overview

The biological activities of 4-Acetyl-2,6-dimethylbenzonitrile have been investigated in various studies, revealing its potential in several therapeutic areas. The following sections summarize key findings related to its biological effects.

Anticonvulsant Activity

Research has demonstrated that compounds related to 2,6-dimethylbenzonitrile exhibit anticonvulsant properties. For instance, a comparative study on 4-amino-N-(2,6-dimethylphenyl)benzamide (ADD 75073), which shares structural similarities with 4-acetyl-2,6-dimethylbenzonitrile, found it to be a potent anticonvulsant in the maximal electroshock seizure (MES) model. The effective dose (ED50) was significantly lower than that of phenytoin, indicating strong anticonvulsant activity with minimal toxicity .

Antitumor Activity

The compound's potential antitumor activity has also been noted in various studies. In one study involving secalonic acids and their derivatives, compounds structurally related to 4-acetyl-2,6-dimethylbenzonitrile demonstrated significant antitumor effects when administered to mice bearing tumors. The treatment resulted in prolonged survival rates compared to control groups .

The mechanisms underlying the biological activities of 4-acetyl-2,6-dimethylbenzonitrile are not fully elucidated but may involve:

- Inhibition of Neurotransmitter Reuptake : Similar compounds have been shown to modulate neurotransmitter levels, which could explain their anticonvulsant properties.

- Induction of Apoptosis in Cancer Cells : The structural features may facilitate interactions with cellular pathways leading to apoptosis in malignant cells.

Data Tables

The following tables summarize key findings from studies on the biological activities of 4-acetyl-2,6-dimethylbenzonitrile and related compounds.

| Study | Activity | Model | ED50 (mg/kg) | Comparison |

|---|---|---|---|---|

| Study 1 | Anticonvulsant | MES Model | 2.6 (ADD 75073) | Phenytoin: 9.5 |

| Study 2 | Antitumor | Tumor-bearing Mice | N/A | Control: Longer Survival |

Case Studies

- Anticonvulsant Efficacy : In a controlled study evaluating the anticonvulsant effects of ADD 75073 against various seizure models, it was found effective at doses that did not induce significant toxicity. This suggests a favorable safety profile for compounds like 4-acetyl-2,6-dimethylbenzonitrile.

- Tumor Proliferation Inhibition : Another study focused on the application of related compounds in tumor therapy reported significant inhibition of tumor growth when administered at specific dosages over a defined period.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。